

"spectroscopic data for Methyl 5-bromo-2-cyanobenzoate"

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Compound of Interest

Compound Name: Methyl 5-bromo-2-cyanobenzoate

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An In-depth Technical Guide to the Spectroscopic Characterization of **Methyl 5-bromo-2-cyanobenzoate**

Introduction

Methyl 5-bromo-2-cyanobenzoate is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its trifunctional nature—featuring a bromo group, a cyano moiety, and a methyl ester—makes it a versatile intermediate for complex molecular syntheses. Accurate and comprehensive characterization of this molecule is paramount for ensuring purity, verifying structural integrity, and monitoring reaction progress.

This technical guide provides a detailed analysis of the key spectroscopic data for **Methyl 5-bromo-2-cyanobenzoate**, including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental spectroscopic principles and serves as a practical framework for researchers, chemists, and quality control professionals.

Molecular Structure and Spectroscopic Overview

The structure of **Methyl 5-bromo-2-cyanobenzoate** dictates its unique spectroscopic fingerprint. The benzene ring is substituted with two electron-withdrawing groups (EWG) at positions C1 ($-\text{COOCH}_3$) and C2 ($-\text{CN}$), and a halogen ($-\text{Br}$) at C5. These substituents create a distinct electronic environment, which profoundly influences the chemical shifts in NMR

spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Caption: Molecular structure of **Methyl 5-bromo-2-cyanobenzoate** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.^[1] For aromatic systems, ¹H and ¹³C NMR are indispensable for confirming substitution patterns.^{[1][2]}

¹H NMR Spectroscopy

Proton NMR reveals the chemical environment of hydrogen atoms. The aromatic region, typically between 6.5 and 8.5 ppm, is particularly informative for substituted benzenes.^{[2][3]}

Experimental Protocol: ¹H NMR Acquisition

- **Sample Preparation:** Dissolve 5-10 mg of **Methyl 5-bromo-2-cyanobenzoate** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal reference (δ = 0.00 ppm).
- **Instrumentation:** Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- **Acquisition Parameters:**
 - Pulse Angle: 30°
 - Acquisition Time: ~3-4 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 16
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID) to obtain the final spectrum.

Predicted Spectrum and Interpretation

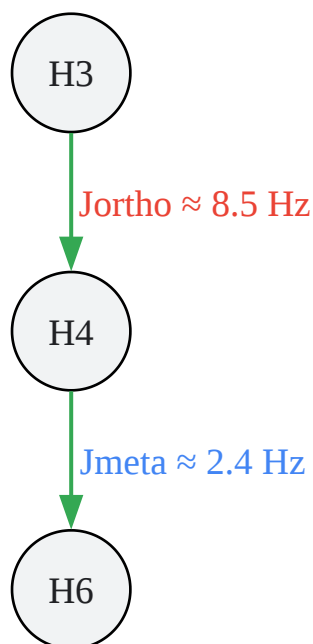
The ^1H NMR spectrum is expected to show four distinct signals: three in the aromatic region corresponding to the three ring protons, and one in the aliphatic region for the methyl ester protons.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
H6	~8.1 - 8.3	Doublet (d)	Jmeta = ~2.4 Hz	1H
H4	~7.9 - 8.1	Doublet of Doublets (dd)	Jortho = ~8.5 Hz, Jmeta = ~2.4 Hz	1H
H3	~7.8 - 8.0	Doublet (d)	Jortho = ~8.5 Hz	1H
-OCH ₃	~3.9 - 4.0	Singlet (s)	N/A	3H

Causality Behind Assignments:

- Aromatic Protons (H3, H4, H6): These protons resonate downfield due to the deshielding effect of the aromatic ring current.^{[3][4]} The two strong electron-withdrawing cyano and ester groups cause a general downfield shift for all ring protons compared to benzene (7.33 ppm).^[4]
 - H6: This proton is ortho to the ester group and meta to the bromine. It is expected to be the most downfield due to its proximity to the deshielding carbonyl and cyano groups. It appears as a doublet due to meta-coupling with H4.^[5]
 - H4: This proton is ortho to the bromine and meta to both the cyano and ester groups. It experiences ortho-coupling with H3 and meta-coupling with H6, resulting in a doublet of doublets.^[5]
 - H3: This proton is ortho to the cyano group and ortho to H4, leading to a doublet.

- Methyl Protons ($-\text{OCH}_3$): The protons of the methyl ester group are in a non-aromatic environment and appear as a sharp singlet, as there are no adjacent protons to couple with.



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Caption: Predicted ^1H - ^1H coupling relationships for **Methyl 5-bromo-2-cyanobenzoate**.

^{13}C NMR Spectroscopy

Carbon-13 NMR spectroscopy identifies all unique carbon atoms in a molecule.[6] Aromatic carbons typically resonate between 120-150 ppm.[3]

Predicted Spectrum and Interpretation

The molecule has 9 carbon atoms, all in unique chemical environments, and thus should display 9 distinct signals in the ^{13}C NMR spectrum.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C=O (Ester)	~164 - 168	Typical range for an ester carbonyl carbon.[6]
C1	~135 - 138	Aromatic carbon attached to the ester, deshielded.
C3	~134 - 137	Aromatic C-H deshielded by adjacent cyano group.
C6	~132 - 135	Aromatic C-H deshielded by adjacent ester group.
C4	~130 - 133	Aromatic C-H.
C5	~125 - 128	Aromatic carbon attached to bromine (ipso-carbon).
C2	~118 - 122	Aromatic carbon attached to the cyano group.
C \equiv N (Cyano)	~115 - 118	Characteristic chemical shift for a nitrile carbon.
-OCH ₃	~52 - 55	Typical range for a methyl ester carbon.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies.[8]

Experimental Protocol: IR Acquisition

- **Sample Preparation:** The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
- **Instrumentation:** An FTIR (Fourier-Transform Infrared) spectrometer is used.

- Data Acquisition: A background spectrum is collected first, followed by the sample spectrum. Data is typically collected over the range of 4000-400 cm^{-1} .

Predicted Spectrum and Interpretation

The IR spectrum will be dominated by strong absorptions corresponding to the nitrile and ester functional groups.

Predicted Absorption (cm^{-1})	Vibrational Mode	Intensity
~3100 - 3000	Aromatic C-H Stretch	Medium-Weak
~2960 - 2850	Aliphatic C-H Stretch (-OCH ₃)	Medium-Weak
~2230 - 2220	C≡N Stretch (Nitrile)	Strong, Sharp
~1730 - 1715	C=O Stretch (Ester)	Strong, Sharp
~1600, ~1475	Aromatic C=C Stretch	Medium
~1250 - 1200	C-O Stretch (Ester)	Strong

Key Diagnostic Peaks:

- The sharp, intense peak around 2225 cm^{-1} is a definitive indicator of the nitrile (-C≡N) functional group.[\[1\]](#)
- The strong, sharp absorption around 1720 cm^{-1} is characteristic of the carbonyl (C=O) stretch of the ester group.[\[8\]](#)
- The presence of both of these peaks is strong evidence for the successful synthesis of the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[\[9\]](#) The molecular formula of **Methyl 5-bromo-2-cyanobenzoate** is C₉H₆BrNO₂.[\[10\]](#)[\[11\]](#)

- Molecular Weight: 240.05 g/mol

- Monoisotopic Mass: 238.958 g/mol [10]

Data Interpretation

The most critical feature in the mass spectrum of a bromo-compound is the isotopic pattern. Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity:

- $M^{\bullet+}$: The peak corresponding to the molecule containing the ^{79}Br isotope.
- $(M+2)^{\bullet+}$: The peak corresponding to the molecule containing the ^{81}Br isotope.

Predicted Mass Spectrum Data

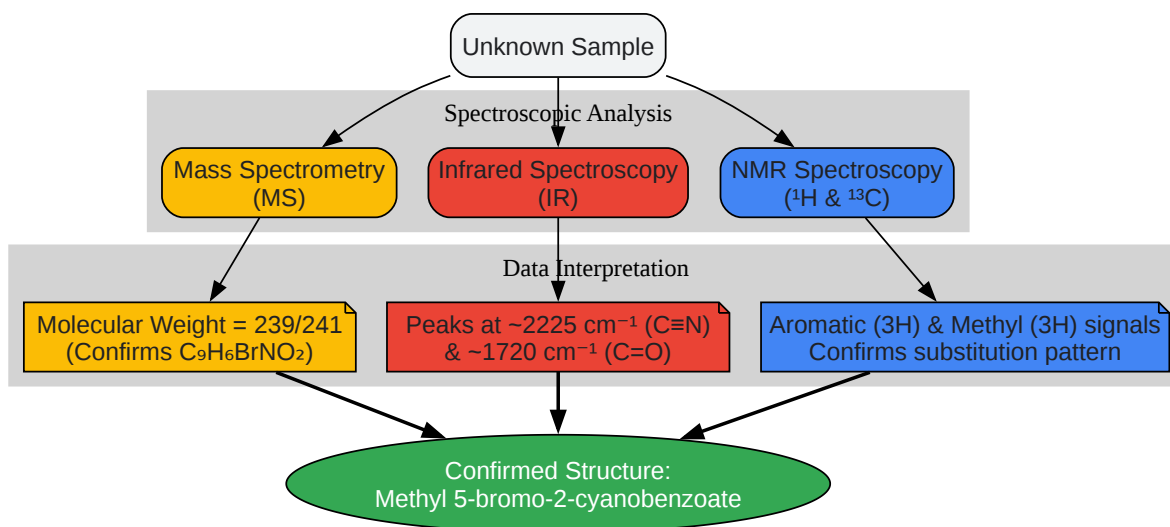
m/z (mass-to-charge ratio)	Assignment	Notes
~239 / 241	$[M]^+$	Molecular ion peak cluster, characteristic 1:1 ratio for bromine.
~208 / 210	$[M - \text{OCH}_3]^+$	Loss of the methoxy radical.
~180 / 182	$[M - \text{COOCH}_3]^+$	Loss of the carbomethoxy radical.
126	$[M - \text{Br} - \text{CO}]^+$	Loss of bromine followed by carbon monoxide.
102	$[\text{C}_7\text{H}_4\text{N}]^+$	Fragment corresponding to bromobenzonitrile losing bromine.

The presence of the distinctive $M/(M+2)$ isotopic cluster provides unequivocal evidence for a single bromine atom in the molecule.

Integrated Spectroscopic Workflow

Confirming the structure of a molecule requires a holistic approach where data from multiple techniques are synthesized. Each method validates the others, providing a high degree of

confidence in the final assignment.



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Caption: Workflow demonstrating the integration of MS, IR, and NMR data for structural confirmation.

Conclusion

The spectroscopic characterization of **Methyl 5-bromo-2-cyanobenzoate** is defined by a unique set of features across NMR, IR, and MS analyses. The ¹H NMR spectrum is characterized by three distinct signals in the aromatic region and a methyl singlet, confirming the 1,2,5-substitution pattern. The ¹³C NMR shows nine unique carbon signals. Key diagnostic peaks in the IR spectrum confirm the presence of both the nitrile and ester functional groups. Finally, mass spectrometry validates the molecular weight and elemental formula, with the characteristic 1:1 isotopic cluster for bromine providing definitive evidence of its presence. Together, these techniques provide a robust and self-validating system for the unambiguous structural elucidation of this important chemical intermediate.

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